molecular formula C8H10F2N2 B13045726 (1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine

(1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine

Cat. No.: B13045726
M. Wt: 172.18 g/mol
InChI Key: QBHAAQKLCKGPML-QMMMGPOBSA-N
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Description

(1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine is a chiral organic compound characterized by the presence of a difluorophenyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3,5-difluorobenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine via reductive amination using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1R)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic asymmetric synthesis are potential methods for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the ethane backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce primary or secondary amines.

Scientific Research Applications

(1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic or optical properties.

    Biological Studies: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances binding affinity and specificity, while the ethane-1,2-diamine backbone facilitates interactions with active sites. These interactions can modulate biological pathways, leading to therapeutic effects or other desired outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(3,4-Difluorophenyl)ethane-1,2-diamine
  • (1R)-1-(2,5-Difluorophenyl)ethane-1,2-diamine
  • (1R)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine

Uniqueness

(1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of fluorine atoms can enhance metabolic stability and improve pharmacokinetic properties, making it a valuable compound in drug development.

Properties

Molecular Formula

C8H10F2N2

Molecular Weight

172.18 g/mol

IUPAC Name

(1R)-1-(3,5-difluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10F2N2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2/t8-/m0/s1

InChI Key

QBHAAQKLCKGPML-QMMMGPOBSA-N

Isomeric SMILES

C1=C(C=C(C=C1F)F)[C@H](CN)N

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CN)N

Origin of Product

United States

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